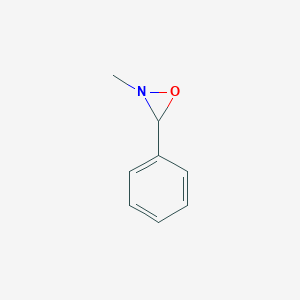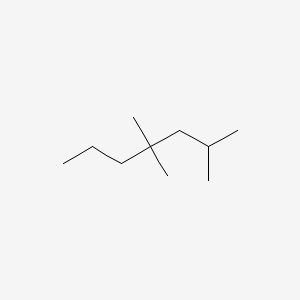
2,4,4-Trimethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane and one of the isomers of decane. This compound is known for its structural complexity due to the presence of three methyl groups attached to the heptane chain. It is often used in various industrial applications and scientific research due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethylheptane typically involves the alkylation of heptane with methyl groups. One common method is the catalytic hydrogenation of 2,4,4-trimethyl-2-heptene. This reaction is usually carried out under high pressure and temperature conditions using a suitable catalyst such as platinum or palladium.
Industrial Production Methods: In industrial settings, this compound can be produced through the refining of petroleum. The process involves the separation of hydrocarbons based on their boiling points, followed by the catalytic reforming of naphtha to increase the yield of branched alkanes like this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,4-Trimethylheptane primarily undergoes reactions typical of alkanes, such as combustion and halogenation.
Combustion: When burned in the presence of oxygen, it produces carbon dioxide and water.
Halogenation: It reacts with halogens like chlorine or bromine under UV light to form haloalkanes.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., Cl2, Br2) and UV light.
Major Products:
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various haloalkanes depending on the halogen used.
Applications De Recherche Scientifique
2,4,4-Trimethylheptane is used in several scientific research fields:
Chemistry: It serves as a reference compound in gas chromatography due to its well-defined boiling point and retention time.
Biology: It is used in studies involving the metabolism of hydrocarbons by microorganisms.
Medicine: Research into its potential as a solvent for pharmaceutical formulations.
Industry: Utilized as a component in specialty fuels and lubricants due to its high octane rating.
Mécanisme D'action
As an alkane, 2,4,4-Trimethylheptane is relatively inert and does not participate in many biochemical pathways. Its primary interactions are through physical processes such as dissolution and evaporation. In combustion reactions, it undergoes oxidation to produce energy, carbon dioxide, and water.
Comparaison Avec Des Composés Similaires
2,2,4-Trimethylpentane (Isooctane): Known for its use in determining the octane rating of fuels.
2,2,4-Trimethylheptane: Another isomer with similar properties but different structural arrangement.
Uniqueness: 2,4,4-Trimethylheptane is unique due to its specific branching pattern, which affects its boiling point, melting point, and reactivity compared to other isomers. Its structure provides distinct physical and chemical properties that make it valuable in various applications.
Propriétés
Numéro CAS |
4032-92-2 |
|---|---|
Formule moléculaire |
C10H22 |
Poids moléculaire |
142.28 g/mol |
Nom IUPAC |
2,4,4-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-7-10(4,5)8-9(2)3/h9H,6-8H2,1-5H3 |
Clé InChI |
QALGVLROELGEEM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


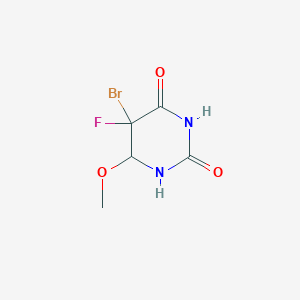
![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)
![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
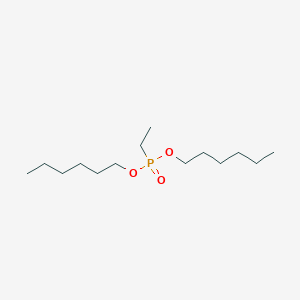
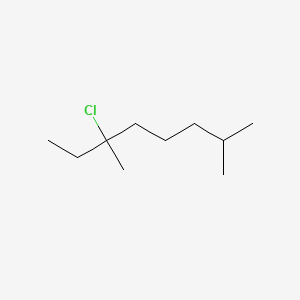
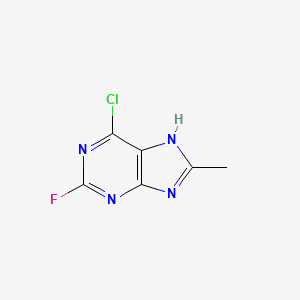
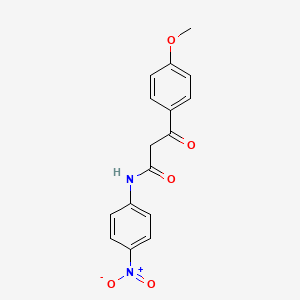
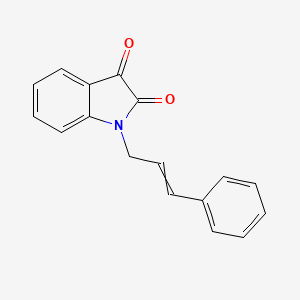
![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14162782.png)
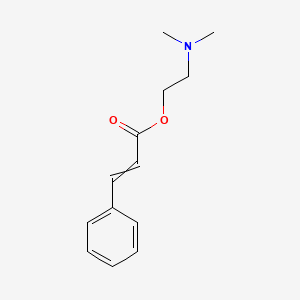
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B14162799.png)
![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
